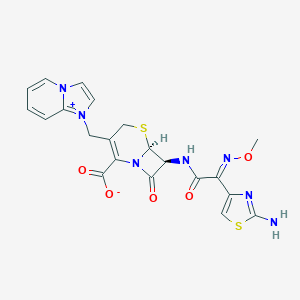
7-Ampcc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ampcc, also known as 7-aminomethylcoumarin, is a fluorescent probe that has been widely used in scientific research. Its unique chemical properties make it an important tool for studying various biochemical and physiological processes. In
Wirkmechanismus
The mechanism of action of 7-Ampcc involves its ability to bind to certain molecules and emit fluorescence upon excitation. This property makes it an excellent tool for studying various biochemical and physiological processes.
Biochemische Und Physiologische Effekte
7-Ampcc has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to modulate the activity of certain ion channels, such as the TRPV1 channel. Additionally, it has been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 7-Ampcc is its ability to emit fluorescence upon binding to certain molecules. This property allows for the detection and quantification of various biochemical and physiological processes. However, one limitation of 7-Ampcc is its potential toxicity to cells at high concentrations. Therefore, it is important to use appropriate concentrations when conducting experiments.
Zukünftige Richtungen
There are many future directions for the use of 7-Ampcc in scientific research. One direction is the development of new probes based on the chemical structure of 7-Ampcc. Another direction is the use of 7-Ampcc in the development of new drugs for the treatment of various diseases. Additionally, 7-Ampcc could be used in the development of new diagnostic tools for the detection of various diseases.
Conclusion:
In conclusion, 7-Ampcc is a fluorescent probe that has been widely used in scientific research. Its unique chemical properties make it an important tool for studying various biochemical and physiological processes. Its synthesis method is well-established, and it has been used in various scientific research applications. Its mechanism of action involves its ability to bind to certain molecules and emit fluorescence upon excitation. It has various biochemical and physiological effects, and it has both advantages and limitations for lab experiments. There are many future directions for the use of 7-Ampcc in scientific research, and it will continue to be an important tool for studying various biological processes.
Synthesemethoden
The synthesis of 7-Ampcc involves the reaction of 7-hydroxycoumarin with formaldehyde and ammonium chloride. The resulting product is then purified using column chromatography. This method has been well-established and is widely used in laboratories.
Wissenschaftliche Forschungsanwendungen
7-Ampcc has been used in various scientific research applications. It has been used as a fluorescent probe to study enzyme activity, protein-protein interactions, and cell signaling pathways. It has also been used to study the effects of various drugs on biological systems.
Eigenschaften
CAS-Nummer |
112601-22-6 |
|---|---|
Produktname |
7-Ampcc |
Molekularformel |
C21H19N7O5S2 |
Molekulargewicht |
513.6 g/mol |
IUPAC-Name |
(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-a]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C21H19N7O5S2/c1-33-25-14(12-10-35-21(22)23-12)17(29)24-15-18(30)28-16(20(31)32)11(9-34-19(15)28)8-27-7-6-26-5-3-2-4-13(26)27/h2-7,10,15,19H,8-9H2,1H3,(H3-,22,23,24,29,31,32)/b25-14+/t15-,19-/m0/s1 |
InChI-Schlüssel |
UQCYUTGIMQPJIS-URCGDANASA-N |
Isomerische SMILES |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@@H]2[C@H]3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=CN5C=C4)C(=O)[O-] |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=CN5C=C4)C(=O)[O-] |
Kanonische SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=CN5C=C4)C(=O)[O-] |
Synonyme |
7-(2-(2-aminothiazolyl)-2-methoxyiminoacetamido)-3-(imidazo(1,2-a)pyridinium-1-yl)methyl-3-cephem-4-carboxylate 7-AMPCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



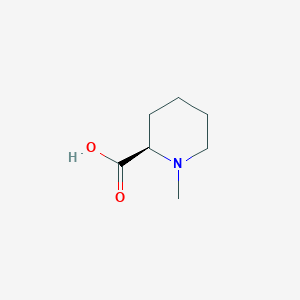
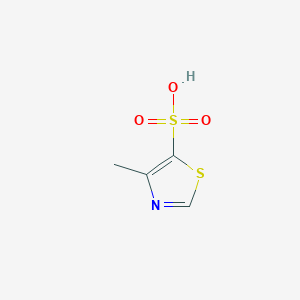
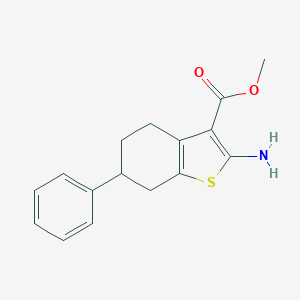
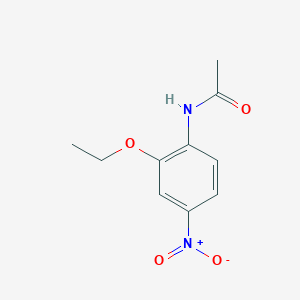
![2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline](/img/structure/B55616.png)
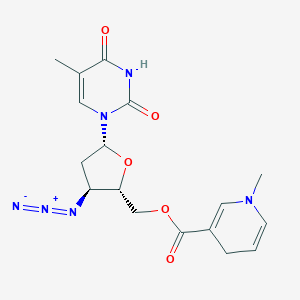
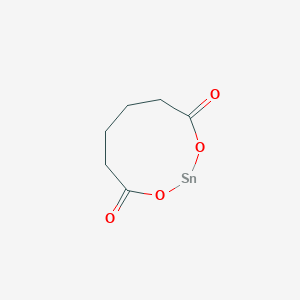
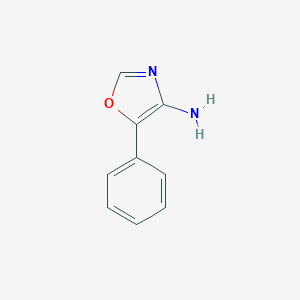
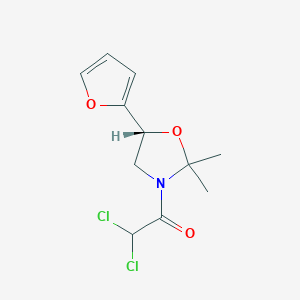
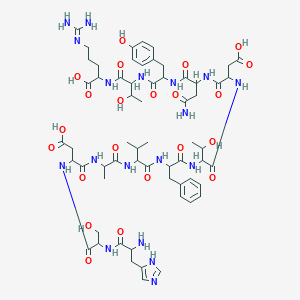
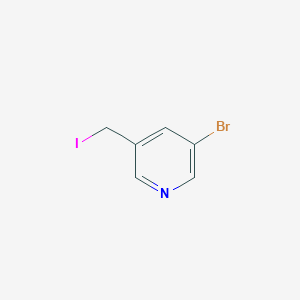
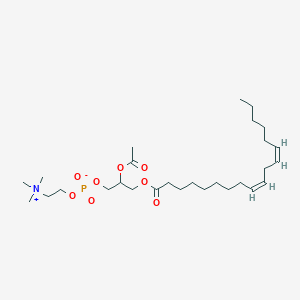
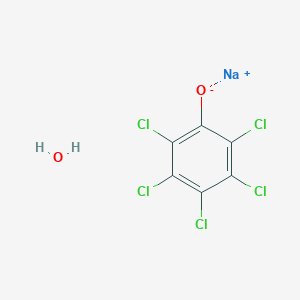
![1-Azabicyclo[2.2.1]heptane-4-carboxamide](/img/structure/B55628.png)